molecular formula C20H14N4O4 B2774027 N-(2-cyanophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 942008-49-3

N-(2-cyanophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2774027
CAS RN: 942008-49-3
M. Wt: 374.356
InChI Key: OCMHYSQRCQPSAP-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as CRAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. In

Scientific Research Applications

Photosensitive Protecting Groups

N-(2-cyanophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may find applications similar to other nitrobenzyl derivatives in the realm of photosensitive protecting groups. Such compounds are utilized in synthetic chemistry for their ability to undergo photolytic cleavage, providing a controlled release mechanism for protected functional groups. The involvement of 3-nitrobenzyl moieties in creating photosensitive protecting groups suggests that this compound could be explored for similar applications, potentially offering novel mechanisms for the release of functional groups in response to light (Amit, Zehavi, & Patchornik, 1974).

Advanced Oxidation Processes

Compounds featuring nitrobenzyl groups have been studied for their degradation pathways in advanced oxidation processes (AOPs), which are critical for environmental remediation efforts. While not directly mentioned, the structural similarity of N-(2-cyanophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide to other nitrobenzyl compounds implies potential research interest in its behavior and degradation products within AOPs. Such studies could provide insights into the environmental fate of this compound and its potential impact or utility in the breakdown of recalcitrant compounds in water treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Photochromism and Photoreactivity

The photochromic activity of ortho-nitrobenzylpyridines, where a nitrobenzyl group is part of the structure, highlights the potential for N-(2-cyanophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide to exhibit similar properties. Research in this area focuses on the intramolecular transfer of a proton under light exposure, leading to significant changes in the compound's optical properties. Such mechanisms are of interest for applications in photon-based electronics, offering avenues for the development of light-responsive materials and devices. This suggests that the compound could be a candidate for studies aimed at exploring new photochromic systems with potential technological applications (Naumov, 2006).

properties

IUPAC Name

N-(2-cyanophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c21-12-15-6-1-2-9-18(15)22-19(25)17-8-4-10-23(20(17)26)13-14-5-3-7-16(11-14)24(27)28/h1-11H,13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMHYSQRCQPSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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